molecular formula C31H28ClN3OS B11049426 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11049426
M. Wt: 526.1 g/mol
InChI Key: MYGDFZYYHFVUJX-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazacyclopenta[cd]azulene core: This can be achieved through a series of cyclization reactions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups are usually introduced via electrophilic aromatic substitution reactions.

    Attachment of the carbothioamide group: This step often involves the reaction of an amine with a thiocarbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE: shares structural similarities with other diazacyclopenta[cd]azulene derivatives.

    Other similar compounds: include those with different substituents on the aromatic rings or variations in the functional groups attached to the core structure.

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H28ClN3OS

Molecular Weight

526.1 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(2-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28ClN3OS/c1-20-7-3-4-9-26(20)33-30(37)29-28(22-12-16-24(36-2)17-13-22)25-8-5-6-18-34-27(19-35(29)31(25)34)21-10-14-23(32)15-11-21/h3-4,7,9-17,19H,5-6,8,18H2,1-2H3,(H,33,37)

InChI Key

MYGDFZYYHFVUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC

Origin of Product

United States

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